molecular formula C3H5ClO2<br>ClCOOC2H5<br>C3H5ClO2 B041880 Ethyl chloroformate CAS No. 541-41-3

Ethyl chloroformate

Cat. No. B041880
CAS RN: 541-41-3
M. Wt: 108.52 g/mol
InChI Key: RIFGWPKJUGCATF-UHFFFAOYSA-N
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Description

Ethyl chloroformate is a colorless to light yellow liquid that is corrosive and flammable . It is prepared from phosgene and ethanol . It has a sharp pungent odor, like hydrochloric acid, and it decomposes in water . It is miscible with alcohol, benzene, chloroform, and ether .


Synthesis Analysis

Ethyl chloroformate can be synthesized from phosgene and anhydrous ethanol . It can also be prepared using ethanol . Ethyl chloroformate was used in the synthesis of nitrile oxides . It can be obtained synthetically by the reaction between phosgene and anhydrous ethanol . Ethyl chloroformate is chlorinated in the rectifying zone of a distillation reactor to produce 1-chloroethyl chloroformate and 2-chloroethyl chloroformate .


Molecular Structure Analysis

The molecular formula of Ethyl chloroformate is C3H5ClO2 . The molecular weight is 108.52 . The linear formula is ClCOOC2H5 .


Chemical Reactions Analysis

Ethyl chloroformate decomposes slowly in water forming ethanol, hydrogen chloride, and carbon dioxide . It may react vigorously, possibly explosively, if mixed with di-isopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

Ethyl chloroformate is a colorless liquid with a pungent odor . It has a flash point of 66°F . It is very toxic by inhalation . It is corrosive to metals and tissue . Vapors are heavier than air . Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation .

Scientific Research Applications

  • Derivatization of Isoniazid and Hydrazine in Pharmaceuticals : Ethyl chloroformate has been effectively used as a derivatizing reagent for isoniazid and hydrazine in pharmaceutical preparations. This application achieves high recovery rates and low standard deviation, indicating its effectiveness and reliability in this context (Khuhawar & Zardari, 2008).

  • Analysis of Tranexamic Acid : It is used as a derivatizing agent in the determination of tranexamic acid in pharmaceutical preparations and blood samples. The method is simple, sensitive, and minimally impacted by additives and amino acids (Abbasi, Khuhawar & Bhanger, 2009).

  • General Derivatizing Agent in Gas Chromatography : Ethyl chloroformate, along with other chloroformates, is widely used in gas chromatography as a general-purpose derivatizing agent, especially for amino acids in aqueous ethanol. This application is broad, spanning various disciplines (Hušek, 1998).

  • Serum Metabolite Analysis : An optimized GC-MS method using ethyl chloroformate derivatization effectively analyzes serum metabolites. This method is instrumental in differentiating between uremic patients and age- and sex-matched normal subjects (Tao et al., 2008).

  • Phenolic Acids Analysis : Ethyl chloroformate is used in an optimized derivatization procedure for phenolic acids, combined with solid phase microextraction-gas chromatography. This application significantly reduces analysis time and increases sensitivity compared to traditional GC methods (Citová, Sladkovský & Solich, 2006).

  • Study of Ethyl Ester Artifacts in Gas-Liquid Chromatography : Ethyl chloroformate can be involved in the formation of ethyl ester artifacts during gas-liquid chromatography. This can lead to extraneous peaks and incorrect identification of fatty acid methyl esters (Johnson et al., 1976).

  • Comparison with Other Derivatizing Agents : In the analysis of seleno amino acids, methyl chloroformate is preferred over ethyl chloroformate due to higher derivatization yield and reproducibility (Haberhauer-Troyer et al., 2003).

  • Spectroscopic Studies : Ethyl chloroformate has been studied for its vibrational spectra, rotational isomerism, and normal coordinate analysis, revealing complex interactions and properties (Charles et al., 1973).

Safety And Hazards

Ethyl chloroformate is a highly toxic, flammable, corrosive substance . It causes severe burns when comes in contact with eyes and/or skin, can be harmful if swallowed or inhaled . It decomposes slowly in water to form ethanol, HCl, and CO2 . It attacks many metals especially in a humid atmosphere .

Future Directions

The future outlook for the ethyl chloroformate market is positive, driven by rising demand for agrochemicals and pharmaceuticals, as well as growing demand for high-performance coatings & adhesives . The market is expected to witness steady growth in the coming years .

Relevant Papers

One of the relevant papers is "Application of ethyl chloroformate derivatization for solid-phase microextraction–gas chromatography–mass spectrometric determination of bisphenol-A in water and milk samples" . This paper discusses the use of ethyl chloroformate in the analysis of bisphenol-A in water and milk samples .

properties

IUPAC Name

ethyl carbonochloridate
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InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3
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InChI Key

RIFGWPKJUGCATF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)Cl
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Molecular Formula

C3H5ClO2, Array
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DSSTOX Substance ID

DTXSID1027186
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Molecular Weight

108.52 g/mol
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Physical Description

Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66 °F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

201 °F at 760 mmHg (USCG, 1999), 95 °C @ 760 MM HG, 95 °C
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Flash Point

61 °F (USCG, 1999), 16 °C, 61 °F (16 °C) (CLOSED CUP), 16 °C c.c.
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Solubility

PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER, MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER, Solubility in water: reaction
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Density

1.135 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1403 @ 20 °C/4 °C, Relative density (water = 1): 1.1
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Vapor Density

3.7 (AIR= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

22.4 [mmHg], 22.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.5
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates
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Product Name

Ethyl chloroformate

Color/Form

WATER-WHITE LIQUID

CAS RN

541-41-3
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Melting Point

-114 °F (USCG, 1999), -80.6 °C
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Synthesis routes and methods I

Procedure details

Picolinic acid compound 4 is reacted with an organic base, e.g., triethylamine, followed by an acid chloride, e.g., pivaloyl chloride or a chloroformate, e.g., C2H5OCOCl in a suitable solvent such as dichloromethane at a temperature of about −30° C. to 0° C. to give a mixed anhydride. To the mixture is added NH2R5 at a temperature of −30° C. to 0° C. either neat or as a solution in a suitable solvent to form amide compound 2.
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[Compound]
Name
acid chloride
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Synthesis routes and methods II

Procedure details

Thus, 29 is transesterified (0.5 equiv. of n-Bu2Sn═O, EtOH, or i-PrOH, 25° C., 48 h., 50% and 34%) to afford esters 30 and 31, respectively. 29 is reduced (1.2 equiv. of diisobutylaluminum hydride (Dibal-H), toluene, −78° C., 0.5 h., 52%) to provide the allyl alcohol 32. 32 is O-allylated (2.0 equiv. of NaH, 3.0 equiv. of MeI, 0° C., 1 h., 95%), or is acylated (1.2 equiv. of MeOC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90% or 1.2 equiv. of MeC(O)Cl, 2.0 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 24 h., 90%) to afford compounds 33, 42 and 43, respectively. 29 is hydrolyzed (4.0 equiv. of LiOH, THF:H2O (10:1), 25° C., 24 h. 88%) to the acid which is aminated by mixed anhydride formation followed by exposure to an amine, (1.2 equiv. of EtOC(O)Cl, 1.5 equiv. of Et3N, 0.1 equiv. of 4-DMAP, CH2Cl2, 25° C., 1 h., then 3.0 equiv. of NH3, MeNH2, PbNH2 or ((CH2)5)N, CH2Cl2, 25° C., 12 h., 85%-95%) to provide amides 37-40. 29 also undergoes cyclopropanation (10.0 equiv. of CH2N2, 0.2 equiv. of Pd(OAc)2, Et2O, 25° C., 12 h., 95%) to afford compound 35.
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catalyst
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[Compound]
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anhydride
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[Compound]
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amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chloroformate
Reactant of Route 2
Reactant of Route 2
Ethyl chloroformate
Reactant of Route 3
Ethyl chloroformate
Reactant of Route 4
Reactant of Route 4
Ethyl chloroformate
Reactant of Route 5
Ethyl chloroformate
Reactant of Route 6
Reactant of Route 6
Ethyl chloroformate

Citations

For This Compound
21,700
Citations
DN Kevill, MJ D'Souza - The Journal of Organic Chemistry, 1998 - ACS Publications
The extended (two-term) Grunwald−Winstein equation has been applied to the solvolyses of ethyl chloroformate and ethyl chlorothioformate. For each substrate, there is evidence for …
Number of citations: 83 pubs.acs.org
Y Qiu, M Su, Y Liu, M Chen, J Gu, J Zhang, W Jia - Analytica chimica acta, 2007 - Elsevier
A new combined gas chromatography and mass spectrometry (GC–MS) method has been developed suitable for the urine sample treatment in aqueous phase with ethyl chloroformate (…
Number of citations: 196 www.sciencedirect.com
RC Moldovan, E Bodoki, AC Servais… - … of Chromatography A, 2017 - Elsevier
Over the last 30 years, (±)-1-(9-fluorenyl)ethyl chloroformate ((±)-FLEC) was used as a chiral derivatizing agent in various analytical applications involving a wide range of endogenous, …
Number of citations: 21 www.sciencedirect.com
NS True, RK Bohn - Journal of the American Chemical Society, 1976 - ACS Publications
… Rotational isomerism in ethyl chloroformate,19 ethyl … evidence for rotational isomerism in ethyl chloroformate was … Dipole moment measurements on ethyl chloroformate were …
Number of citations: 52 pubs.acs.org
X Gao, E Pujos-Guillot, JF Martin, P Galan, C Juste… - Analytical …, 2009 - Elsevier
… provides a qualitative and quantitative gas chromatography/mass spectrometry (GC/MS) analysis, with high sensitivity and efficiency, coupled with derivatization of ethyl chloroformate in …
Number of citations: 137 www.sciencedirect.com
X Tao, Y Liu, Y Wang, Y Qiu, J Lin, A Zhao… - Analytical and …, 2008 - Springer
An optimized method based on GC-MS with ethyl chloroformate derivatization has been developed for the comprehensive analysis of endogenous metabolites in serum. Twenty-two …
Number of citations: 71 link.springer.com
FH Suydam, WE Greth… - The Journal of Organic …, 1969 - ACS Publications
… Throughout this investigation it was observed that reaction between ethyl chloroformate and an amide or thionamide did not begin immediately upon mixing. A short induction period …
Number of citations: 34 pubs.acs.org
T Hopkins - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
… With ethyl chloroformate, pyridine forr-is a dolourless, additive compoz~~d, which rapidly … colour of the compound formed from ethyl chloroformate and pyridine without recoursel to the …
Number of citations: 10 pubs.rsc.org
NA Bhale, A Sudheendranath, SP Thomas… - Crystal Growth & …, 2023 - ACS Publications
… In this article, we present an intriguing case of polymorphism in a simple small molecule ethyl chloroformate (hereafter ECF, Figure 1). Structural variability in the crystal structures of two …
Number of citations: 0 pubs.acs.org
S Einarsson, B Josefsson, P Moeller… - Analytical …, 1987 - ACS Publications
A new chiral reagent (+)-1-(9-lluorenyl) ethyl chloroformate (FLEC) was synthesized for separation of amino acid enan-tiomers and optically active amines. Highly fluorescent …
Number of citations: 359 pubs.acs.org

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